Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-
Description
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- (CAS No. 799798-33-7) is a structurally complex benzoic acid derivative with the molecular formula C₁₆H₉NO₃ and a molecular weight of 263.25 g/mol . The compound features a benzoic acid backbone substituted at the para position with an amino-linked unsaturated alkyne chain [(2E)-1-oxo-2-nonene-4,6,8-triynyl]. This unique structure combines a polar carboxylic acid group with a conjugated triple-bond system, which may confer distinct physicochemical and biological properties compared to simpler benzoic acid derivatives.
Properties
Molecular Formula |
C16H9NO3 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-[[(E)-non-2-en-4,6,8-triynoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H9NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h1,7-12H,(H,17,18)(H,19,20)/b8-7+ |
InChI Key |
ZMNUDGJNLWIUAJ-BQYQJAHWSA-N |
Isomeric SMILES |
C#CC#CC#C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C#CC#CC#CC=CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- typically involves the condensation of benzoic acid derivatives with amines under specific conditions. One common method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous-flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Key Structural Insights :
- The para-amino substitution in the target compound aligns with bioactive derivatives like 4-methoxycinnamic acid, which inhibits bacterial Type III Secretion Systems (T3SS) .
- The (2E)-nonene-4,6,8-triynyl chain introduces conjugated triple bonds, likely enhancing reactivity and photophysical properties compared to saturated or single-bonded analogues.
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but the hydrophobic triynyl chain may reduce it compared to simpler derivatives like benzoic acid (water solubility: 2.9 g/L at 20°C) .
- Reactivity : Conjugated triple bonds could facilitate cycloaddition reactions or serve as ligands for metal coordination, similar to chromone derivatives in agarwood .
- Biosensor Recognition : Para-substituted benzoic acid derivatives (e.g., pHBA, pABA) show strong recognition by biosensors, suggesting the target compound may interact with biological receptors, albeit with specificity dependent on substituent geometry .
Biological Activity
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- (CAS Number: 799798-33-7) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid moiety linked to a triynyl group, which may enhance its biological effectiveness. Research indicates that it may possess antimicrobial properties and interact with various biological macromolecules.
- Molecular Formula : C16H9NO3
- Molar Mass : 251.25 g/mol .
Antimicrobial Properties
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- has been identified as exhibiting antimicrobial activity . It was isolated from the fungus Baeospora myosura, indicating its potential as a natural antibiotic. The triynyl structure is believed to contribute to its effectiveness against certain bacterial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .
Preliminary studies suggest that this compound may interact with bacterial cell membranes or specific enzymes involved in metabolic pathways. Techniques such as molecular docking and spectroscopy are recommended for further exploration of these interactions .
Comparative Analysis with Related Compounds
The following table summarizes the structural comparisons between benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- and related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzoic Acid | Simple carboxylic acid | Basic structure without complex substituents |
| 4-Aminobenzoic Acid | Amino-substituted benzoic acid | Contains an amino group but lacks the triynyl moiety |
| Propargylamine | Alkyne-containing amine | Simple alkyne structure without aromatic characteristics |
The unique combination of an aromatic system with a triynyl amino substituent may enhance its biological activity compared to simpler analogs .
Study on Protein Degradation Systems
A study published in PMC evaluated benzoic acid derivatives and their effects on protein degradation systems in human foreskin fibroblasts. The results showed that certain derivatives promoted the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Among these derivatives, compounds similar to benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- demonstrated significant interactions with cathepsins B and L, suggesting potential applications in anti-aging and proteostasis modulation .
Cytotoxicity Evaluation
Further evaluation of cytotoxicity was conducted across different cancer cell lines (Hep-G2 and A2058) as well as normal skin fibroblasts (CCD25sk). The results indicated no significant cytotoxicity at tested concentrations (5 μM), suggesting that this compound could be considered safe for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
